molecular formula C18H33N5O4 B1448937 Acetyl-(D-Val13)-a-MSH (11-13) CAS No. 137359-89-8

Acetyl-(D-Val13)-a-MSH (11-13)

Cat. No. B1448937
M. Wt: 383.5 g/mol
InChI Key: QZQBDQTYFDOVNN-SOUVJXGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Acetyl-(D-Val13)-a-MSH (11-13)” is a variant of the α-Melanocyte Stimulating Hormone (α-MSH). It is a peptide with the chemical formula C18H33N5O4 and a molecular weight of 383.49 g/mol . It is used for research purposes and is not intended for human or veterinary use .


Synthesis Analysis

The synthesis of “Acetyl-(D-Val13)-a-MSH (11-13)” is typically achieved through peptide synthesis methods. It is supplied as a lyophilized powder .


Molecular Structure Analysis

The molecular structure of “Acetyl-(D-Val13)-a-MSH (11-13)” is defined by its chemical formula, C18H33N5O4 . Detailed structural analysis would require more specific information or advanced analytical techniques not covered in the available web search results.


Physical And Chemical Properties Analysis

“Acetyl-(D-Val13)-a-MSH (11-13)” is a peptide with the chemical formula C18H33N5O4 and a molecular weight of 383.49 g/mol . It is supplied as a lyophilized powder and is stable for 12 months at -20 degree C .

Scientific Research Applications

Chemical Modifications and Biological Activities

Chemical modifications of biopolymers, such as acetylation, have profound effects on their solubility and, consequently, their biological activities. Studies have shown that derivatization through acetylation can significantly enhance the biological functions of compounds, including their antioxidative and anticoagulation properties. For instance, derivatized D-glucans through acetylation exhibit potent biological activities such as antitumor, antioxidant, and antiviral effects (Francini Yumi Kagimura et al., 2015). This suggests that acetylation, including that of peptide fragments like Acetyl-(D-Val13)-α-MSH (11-13), could modify their solubility and enhance their biological efficacy.

Proopiomelanocortin (POMC) and MSH Peptides

The acetylation of α-MSH, a melanocyte-stimulating hormone derived from Proopiomelanocortin (POMC), has been highlighted for its unique effects on skin pigmentation among teleosts and amphibians. In some species, acetylation at the N-terminal of α-MSH inhibits its pigment dispersing activity, contrasting with other cases where acetylation increases activity. This illustrates the complex role of acetylation in the biological activity of MSH peptides and possibly extends to modified forms such as Acetyl-(D-Val13)-α-MSH (11-13) (A. Takahashi et al., 2009).

Metabolic and Therapeutic Potential

The role of acetylated compounds in metabolism and potential therapeutic applications is a field of active research. Acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid metabolism, illustrates the significance of acetyl groups in biological processes. Inhibitors targeting ACC have therapeutic potential for treating metabolic syndrome, highlighting the broader relevance of acetylated compounds in medical research (Leyuan Chen et al., 2019).

Acetylation and Disease Treatment

The therapeutic benefits of acetylation extend into disease treatment, particularly through compounds like N-acetylcysteine (NAC), which has shown promise in psychiatric disorders. This suggests a potential avenue for exploring acetylated peptides like Acetyl-(D-Val13)-α-MSH (11-13) in similar capacities, leveraging acetylation to modulate biological activities for therapeutic purposes (O. Dean et al., 2011).

properties

IUPAC Name

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQBDQTYFDOVNN-SOUVJXGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-(D-Val13)-a-MSH (11-13)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 2
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 3
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 4
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 5
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 6
Acetyl-(D-Val13)-a-MSH (11-13)

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